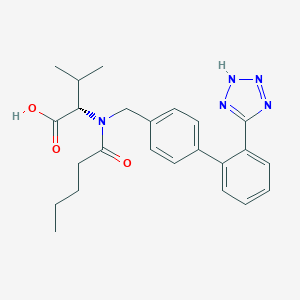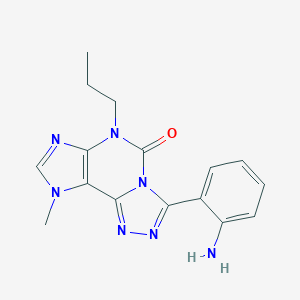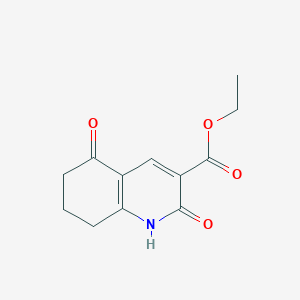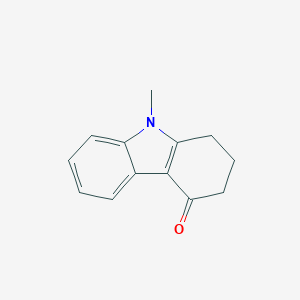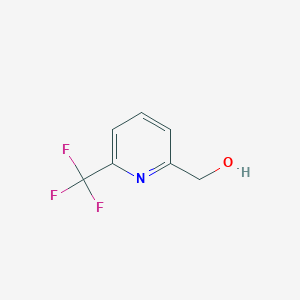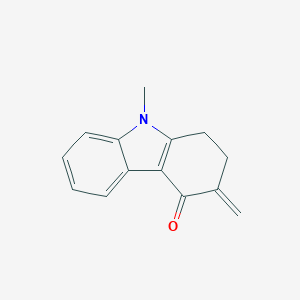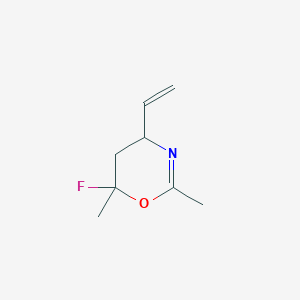
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine, also known as EFDO, is a chemical compound with potential biological applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. EFDO has been synthesized using various methods, and its potential uses in scientific research have been explored.
Mechanism Of Action
The mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway, which plays a role in regulating immune responses.
Biochemical And Physiological Effects
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of chronic diseases. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have antimicrobial activity against bacteria and fungi.
Advantages And Limitations For Lab Experiments
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine. One area of research could focus on optimizing the synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine to improve its yield and purity. Another area of research could investigate the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research could explore the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, more research is needed to fully understand the mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine and its potential applications in the field of medicinal chemistry.
Synthesis Methods
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine can be synthesized using various methods, including the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with ethyl acrylate and fluorine gas. Another method involves the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with acetic anhydride and hydrofluoric acid. The synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been achieved using a microwave-assisted method. These methods have been optimized to improve the yield and purity of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine.
Scientific Research Applications
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
CAS RN |
128102-02-3 |
|---|---|
Product Name |
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
Molecular Formula |
C8H12FNO |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C8H12FNO/c1-4-7-5-8(3,9)11-6(2)10-7/h4,7H,1,5H2,2-3H3 |
InChI Key |
NUSJYRYGNXAFCA-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC(O1)(C)F)C=C |
Canonical SMILES |
CC1=NC(CC(O1)(C)F)C=C |
synonyms |
4H-1,3-Oxazine,4-ethenyl-6-fluoro-5,6-dihydro-2,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





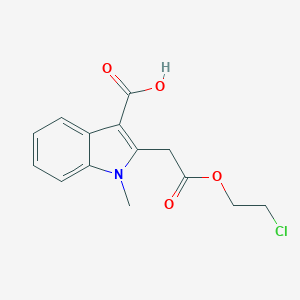

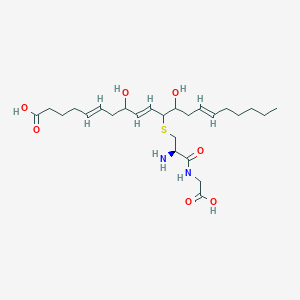
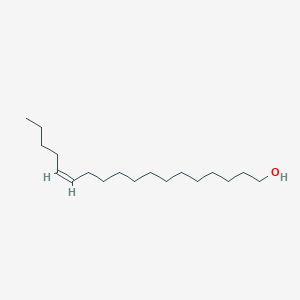
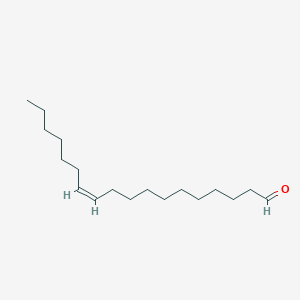
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
